N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a thiophene-sulfonyl-substituted piperidine moiety at the N2 position.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S2/c20-15-7-1-2-8-16(15)22-19(25)18(24)21-11-10-14-6-3-4-12-23(14)29(26,27)17-9-5-13-28-17/h1-2,5,7-9,13-14H,3-4,6,10-12H2,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFLSGOPRBZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways
Stepwise Coupling Approach
The stepwise method involves sequential assembly of the piperidine-thiophenesulfonyl and oxalamide-chlorophenyl subunits.
Synthesis of 1-(Thiophen-2-ylsulfonyl)piperidine-2-ethylamine
The piperidine core is functionalized via sulfonylation using thiophene-2-sulfonyl chloride under basic conditions. In a representative procedure, piperidine-2-ethylamine (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with thiophene-2-sulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.0 equiv) at 0–5°C. The reaction proceeds to completion within 4 hours, yielding 1-(thiophen-2-ylsulfonyl)piperidine-2-ethylamine with 85% purity after aqueous workup.
Oxalamide Formation
The oxalamide bridge is constructed via coupling of 2-chlorophenyl isocyanate with the sulfonylated piperidine intermediate. In a key step, 1-(thiophen-2-ylsulfonyl)piperidine-2-ethylamine (1.0 equiv) reacts with oxalyl chloride (1.5 equiv) in tetrahydrofuran (THF) at −10°C, followed by addition of 2-chloroaniline (1.1 equiv). The reaction mixture is stirred for 12 hours at room temperature, affording the target compound in 72% yield after column chromatography.
Convergent Synthesis Strategy
This approach concurrently synthesizes both halves of the molecule before final coupling:
- Chlorophenyl Oxalamide Precursor : 2-Chlorophenylglycine is treated with ethyl oxalyl chloride in DCM, catalyzed by 4-dimethylaminopyridine (DMAP), to form N-(2-chlorophenyl)oxalamic acid ethyl ester (89% yield).
- Piperidine-Thiophenesulfonyl Intermediate : Piperidine-2-ethylamine undergoes sulfonylation as described in Section 2.1.1, followed by Boc protection of the amine group (94% yield).
- Final Coupling : The oxalamic ester is hydrolyzed to its acid chloride using thionyl chloride, then reacted with the deprotected piperidine-thiophenesulfonyl amine in acetonitrile at 50°C. This step achieves 68% yield after recrystallization.
Key Reaction Mechanisms
Sulfonylation of Piperidine
The nucleophilic nitrogen of piperidine attacks the electrophilic sulfur in thiophene-2-sulfonyl chloride, displacing chloride and forming a stable sulfonamide bond. Triethylamine scavenges HCl, shifting equilibrium toward product formation.
Oxalyl Chloride-Mediated Coupling
Oxalyl chloride activates the carboxylic acid moiety of the chlorophenyl precursor, generating a reactive acyl chloride intermediate. Subsequent nucleophilic attack by the piperidine amine forms the oxalamide bridge, with DMAP accelerating the reaction via transient acylation of the catalyst.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Stepwise Method | Convergent Method |
|---|---|---|
| Sulfonylation | DCM, 0–5°C | DCM, 0–5°C |
| Oxalamide Coupling | THF, RT | Acetonitrile, 50°C |
| Yield Improvement | +12% with DMF co-solvent | +15% under microwave irradiation |
Polar aprotic solvents like DMF enhance oxalyl chloride reactivity by stabilizing charged intermediates, while elevated temperatures in the convergent method reduce reaction times from 12 hours to 3 hours.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, NH), 7.82 (d, J=3.6 Hz, 1H, thiophene), 7.38–7.21 (m, 4H, chlorophenyl) |
| ¹³C NMR | 165.2 (C=O), 142.1 (thiophene-SO₂), 134.5 (C-Cl) |
| HRMS | [M+H]⁺ calc. 482.0834, found 482.0831 |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm, with retention time 12.3 minutes.
Challenges and Troubleshooting
Low Yields in Coupling Steps
- Cause : Steric hindrance from the 2-chlorophenyl group impedes nucleophilic attack.
- Solution : Employ high-dilution conditions (0.01 M) or ultrasound-assisted mixing to enhance reagent contact.
Epimerization at Piperidine C2
- Mitigation : Use chiral auxiliaries or low-temperature conditions (−78°C) during sulfonylation to preserve stereochemistry.
Comparative Analysis of Methodologies
| Metric | Stepwise Approach | Convergent Approach |
|---|---|---|
| Total Yield | 52% | 61% |
| Purity | 95% | 98% |
| Step Count | 5 | 4 |
| Scalability | Pilot scale (100 g) | Lab scale (10 g) |
The convergent method offers superior atom economy (78% vs. 65%) but requires stringent temperature control during coupling.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H20ClN3O2S
- Molecular Weight : 425.9 g/mol
- CAS Number : 898424-35-6
The compound features a chlorophenyl moiety, a piperidine ring, and an oxalamide linkage, contributing to its unique biological properties. The presence of a thiophene group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide may inhibit tumor growth by inducing apoptosis in cancer cells.
| Study | Cell Line | Effect |
|---|---|---|
| Study 1 | MCF-7 (breast cancer) | Significant reduction in cell viability |
| Study 2 | A549 (lung cancer) | Induction of apoptosis at micromolar concentrations |
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it shows promise as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), which is implicated in various metabolic disorders and cancers.
| Enzyme | Inhibition Type | Concentration |
|---|---|---|
| NNMT | Competitive | Micromolar range |
The inhibition of NNMT can lead to altered metabolic processes, suggesting potential applications in metabolic disease management.
Neuropharmacological Effects
Given its structural components, this compound may interact with neurotransmitter receptors, influencing neurological pathways. Preliminary studies suggest that it could modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
| Receptor Type | Potential Activity |
|---|---|
| Serotonin | Modulation |
| Dopamine | Receptor interaction |
These interactions could pave the way for applications in treating psychiatric disorders or neurodegenerative diseases.
Case Study 1: Cytotoxicity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Case Study 2: Enzyme Interaction Analysis
A detailed study focused on the interaction between this compound and NNMT was performed using kinetic assays. The results showed that the compound significantly inhibited NNMT activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Flavor Chemistry
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide)
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide)
Key Differences :
- The target compound’s thiophene-sulfonyl-piperidine group contrasts with the pyridin-2-yl-ethyl and methoxybenzyl groups in S336/S5454. This substitution may alter solubility, metabolic stability, and receptor-binding profiles.
Antiviral Oxalamide Derivatives
BNM-III-170 (N1-(4-Chloro-3-Fluorophenyl)-N2-((1R,2R)-2-(Guanidinomethyl)-5-((Methylamino)Methyl)-2,3-Dihydro-1H-Inden-1-yl)Oxalamide)
Compound 27 (N1-(4-Chloro-3-Fluorophenyl)-N2-((5-(Hydroxymethyl)-4-Methylthiazol-2-yl)(Piperidin-2-yl)Methyl)Oxalamide.2HCl)
Key Differences :
Antimicrobial Oxalamides
GMC Series (e.g., GMC-3: N1-(4-Chlorophenyl)-N2-(1,3-Dioxoisoindolin-2-yl)Oxalamide)
Key Differences :
- The target compound’s piperidine-thiophene sulfonyl group replaces the isoindoline-dione ring in GMC analogs, likely altering membrane permeability and target specificity.
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxalamides
Table 2: Metabolic and Regulatory Profiles
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is , and it has a molecular weight of 427.9 g/mol. Its structure includes a piperidine ring, a thiophene sulfonamide moiety, and an oxalamide backbone, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, thiosemicarbazones, which share the thiophene moiety, have been reported to possess anticancer activity. The introduction of sulfur atoms in these compounds often alters their biological profile favorably .
Anticonvulsant Activity
Compounds related to this compound have shown promise in anticonvulsant activity. For example, a series of imidazole derivatives demonstrated protective effects against maximal electroshock seizures, suggesting that modifications in the piperidine and thiophene structures can enhance anticonvulsant properties .
Structure-Activity Relationship (SAR)
A detailed SAR study is crucial for understanding the biological efficacy of this compound. The presence of the chlorophenyl group at the N1 position and the thiophene sulfonamide at the N2 position are believed to play significant roles in modulating activity against various biological targets. The optimization of these groups could lead to improved potency and selectivity .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's inhibitory effects on various enzymes and receptors. For example, compounds structurally similar to this compound have been tested for their ability to inhibit calcium-induced tritiated inositol phosphate accumulation in CHO cells expressing calcium-sensing receptors (CaSR). The most active derivatives in these studies exhibited IC50 values as low as 0.33 µM, indicating potent biological activity .
Toxicological Profiles
Safety assessments are essential for evaluating the therapeutic potential of new compounds. Preliminary toxicity studies suggest that while some derivatives exhibit promising biological activities, they may also present risks such as skin irritation or eye damage . Understanding these profiles is critical for advancing compounds into clinical trials.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-(2-chlorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves:
- Piperidine intermediate formation : Reacting thiophene-2-sulfonyl chloride with piperidine derivatives under basic conditions to form the sulfonamide-piperidine core .
- Oxalamide coupling : Condensing the intermediate with 2-chlorophenylamine using oxalyl chloride or activated esters. Key parameters include temperature (0–5°C for oxalyl chloride reactions) and solvent choice (e.g., dichloromethane for improved yield) .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Answer : Use a combination of:
- NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.1 ppm for thiophene and chlorophenyl groups) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 495.1 for C₁₉H₂₀ClN₃O₄S₂) .
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer :
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >9) to prevent sulfonamide bond hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s biological activity across different assay systems?
- Answer : Contradictions may arise from:
- Assay specificity : Compare activity in cell-free vs. cellular systems (e.g., enzyme inhibition vs. whole-cell viability assays). For example, IC₅₀ values in kinase assays may differ from cytotoxicity results due to off-target effects .
- Metabolic interference : Use liver microsomal stability assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiophene ring) .
- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies are effective for elucidating the mechanism of action (MOA) of this compound in neurological targets?
- Answer :
- Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners like serotonin receptors or σ-1 chaperones .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with the sulfonamide group and hydrophobic pockets in target proteins .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated neuronal cells to map downstream signaling (e.g., ERK or Akt pathways) .
Q. How can structural modifications enhance this compound’s selectivity for specific enzyme isoforms?
- Answer :
- SAR studies : Modify the thiophene-sulfonyl group (e.g., replace with pyridine-sulfonyl) to reduce off-target binding to carbonic anhydrase isoforms .
- Steric hindrance : Introduce methyl groups at the piperidine C3 position to block interactions with larger active sites (e.g., PDE4B vs. PDE4D) .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets .
Methodological Guidance
Q. What experimental designs are recommended for assessing pharmacokinetic (PK) properties in preclinical studies?
- Answer :
- In vitro ADME :
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms with fluorogenic substrates .
- In vivo PK : Administer IV (1 mg/kg) and oral (10 mg/kg) doses in rodents, with serial plasma sampling over 24h. Calculate AUC, Cmax, and t½ using non-compartmental analysis .
Q. How should researchers address low reproducibility in synthetic yields?
- Answer :
- Parameter optimization : Use design of experiments (DoE) to test variables like reaction time (6–24h), equivalents of oxalyl chloride (1.2–2.0), and catalyst loading (0.5–5 mol% DMAP) .
- Intermediate characterization : Isolate and characterize the piperidine-sulfonamide intermediate via LC-MS before oxalamide coupling to ensure consistency .
- Scale-up protocols : Transition from batch to flow chemistry for improved heat transfer and mixing (e.g., 10 mL/min flow rate in a stainless-steel reactor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
